![molecular formula C10H12F3NO2 B1381458 3-氨基-3-[3-(三氟甲氧基)苯基]丙醇 CAS No. 1270402-36-2](/img/structure/B1381458.png)
3-氨基-3-[3-(三氟甲氧基)苯基]丙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol” is a chemical compound with the molecular formula C10H12F3NO2 . It is also known as “3-amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol” and has a molecular weight of 249.23 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14F3NO2/c12-11(13,14)17-10-3-1-2-8(5-10)4-9(6-15)7-16/h1-3,5,9,16H,4,6-7,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.科学研究应用
合成和抗菌应用
- 一项研究详细介绍了取代苯基氮杂环丁烷的合成,其中包括3-氨基-2-(4-溴苯基)丙醇-1作为中间体。对这些化合物进行了抗菌活性评估,表明在开发新的抗菌剂方面具有潜在应用(Doraswamy和Ramana,2013)。
环状多胺的酶促合成
- 关于从氨基醇(包括3-氨基丙醇-1)酶促生成氨基醛的研究,用于合成环状多胺,由于所得多胺的无毒性质,表明在药物和基因传递中具有应用(Cassimjee、Marin和Berglund,2012)。
开发用于制药的拆向砌块
- 使用基于手性氨基醇的配体不对称炔基化三氯醛以生成手性三氯甲基炔丙醇,证明了此类手性中间体在合成药学相关砌块中的效用(Jiang和Si,2004)。
合成用于生物应用的树枝状大分子
- 由3-氨基-丙醇-1合成的聚(醚亚胺)树枝状大分子显示出无毒特性,突出了它们在生物学研究中的用处。这种合成策略提供了具有各种官能团的树枝状大分子快速构建,拓宽了它们的应用范围(Krishna、Jain、Tatu和Jayaraman,2005)。
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
生化分析
Biochemical Properties
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol plays a significant role in biochemical reactions due to its structural features. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction. The nature of these interactions can vary, with some involving direct binding to the active site of the enzyme, while others may involve allosteric modulation, where the compound binds to a different site on the enzyme, causing a conformational change that affects its activity .
Cellular Effects
The effects of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering the downstream signaling cascades that regulate cell growth, differentiation, and apoptosis. Additionally, 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as an activator by enhancing the enzyme’s catalytic activity. Additionally, 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol can influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol can change over time. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol remains stable under certain conditions, but may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cell signaling pathways. At high doses, it can have toxic or adverse effects, including cellular toxicity, disruption of metabolic processes, and induction of oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell. Once inside the cell, 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol may localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular function .
Subcellular Localization
The subcellular localization of 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production .
属性
IUPAC Name |
3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9(14)4-5-15/h1-3,6,9,15H,4-5,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJHQFQPGIMRQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270402-36-2 |
Source


|
| Record name | 3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)


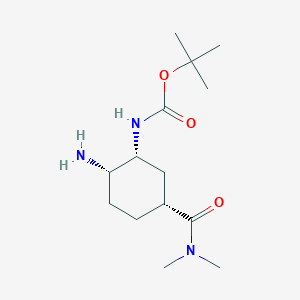
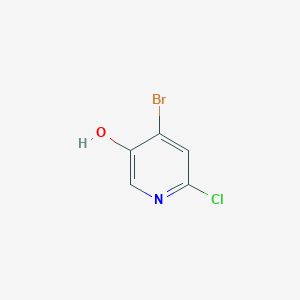
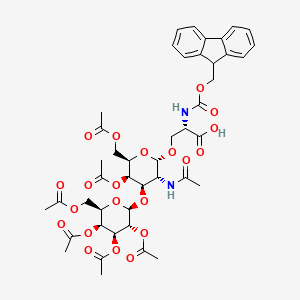
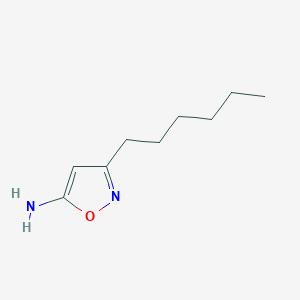
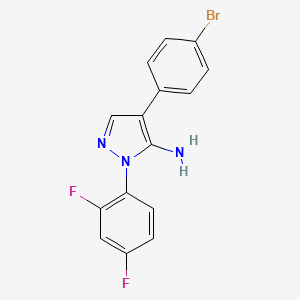
![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)


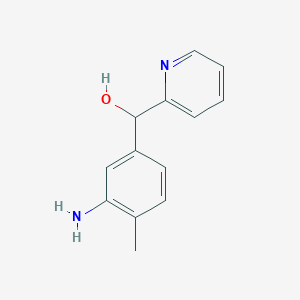
![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)
